3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one
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Overview
Description
3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one is a complex organic compound that features a combination of a thiazole ring and a chromenone structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylphenylamine with α-haloketones under basic conditions.
Coupling with Chromenone: The synthesized thiazole derivative is then coupled with 7-hydroxychromen-2-one using a suitable coupling agent such as phosphorus oxychloride or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the stepwise synthesis of the thiazole and chromenone components.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the chromenone ring can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the chromenone ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-oxochromen-2-one.
Reduction: Formation of 3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychroman-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-methoxychromen-2-one
- 3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-aminocoumarin
Uniqueness
3-[2-(2,4-Dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one is unique due to its specific combination of a thiazole ring and a chromenone structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-11-3-6-15(12(2)7-11)19-21-17(10-25-19)16-8-13-4-5-14(22)9-18(13)24-20(16)23/h3-10,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLIPLWAKDIFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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